3-[3-(methylamino)propyl]-1H-benzimidazol-2-one
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Overview
Description
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzimidazole moiety is known for its biological activity, making derivatives like this compound valuable in drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-phenylenediamine with 3-(methylamino)propylamine under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application but often involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(methylamino)propylamine: A simpler amine that can be used as a precursor in the synthesis of more complex benzimidazole derivatives.
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride: A closely related compound with similar structural features but different physicochemical properties.
Uniqueness
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique biological and chemical properties
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H15N3O/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15) |
InChI Key |
OBLTVDGEBVDCNS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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